molecular formula C26H17Cl2N3O4S B15174782 C26H17Cl2N3O4S

C26H17Cl2N3O4S

Cat. No.: B15174782
M. Wt: 538.4 g/mol
InChI Key: JBLXWAXDZJLTKI-UHFFFAOYSA-N
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Description

The compound with the molecular formula C26H17Cl2N3O4S is a complex organic molecule that contains chlorine, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C26H17Cl2N3O4S typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of This compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

C26H17Cl2N3O4S: undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions of This compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from the reactions of This compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

C26H17Cl2N3O4S: has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which C26H17Cl2N3O4S exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism of action can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to C26H17Cl2N3O4S include other organic molecules with similar functional groups and structural features. Examples include:

    C24H16Cl2N2O4S: A compound with a similar backbone but fewer nitrogen atoms.

    C26H18Cl2N3O4S: A compound with an additional hydrogen atom.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various scientific research applications and industrial uses .

Properties

Molecular Formula

C26H17Cl2N3O4S

Molecular Weight

538.4 g/mol

IUPAC Name

3-(4-chloro-2-oxo-3-phenyl-1,3-thiazol-5-yl)-5-(4-chlorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C26H17Cl2N3O4S/c27-15-11-13-17(14-12-15)30-24(32)19-20(31(35-21(19)25(30)33)18-9-5-2-6-10-18)22-23(28)29(26(34)36-22)16-7-3-1-4-8-16/h1-14,19-21H

InChI Key

JBLXWAXDZJLTKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=C(N(C(=O)S5)C6=CC=CC=C6)Cl

Origin of Product

United States

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